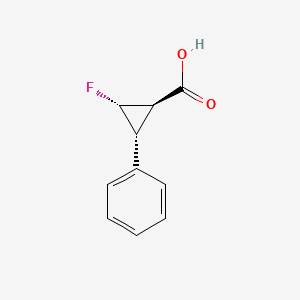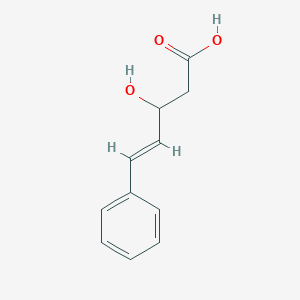
3-Hydroxy-5-phenylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O3. It is characterized by a hydroxy group (-OH) attached to the third carbon, a phenyl group (-C6H5) attached to the fifth carbon, and a double bond between the fourth and fifth carbons. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Hydroxy-5-phenylpent-4-enoic acid involves the use of 3-phenyl-4-pentenoic acid as a starting material. The process typically includes the addition of a hydroxy group to the third carbon of the pentenoic acid chain. This can be achieved through various catalytic processes, including the use of Rh(II)-carbenes generated from dirhodium paddlewheel catalysts and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting often involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-phenylpent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.
Major Products
Oxidation: Formation of 3-oxo-5-phenylpent-4-enoic acid.
Reduction: Formation of 3-hydroxy-5-phenylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-phenylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-phenylpent-4-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzyme-catalyzed reactions, leading to the formation of bioactive compounds. The hydroxy and phenyl groups play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpent-4-enoic acid: Lacks the hydroxy group at the third carbon.
5-Phenylpent-4-enoic acid: Lacks the hydroxy group and has a different substitution pattern.
Uniqueness
3-Hydroxy-5-phenylpent-4-enoic acid is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61752-38-3 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(E)-3-hydroxy-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H12O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,13,14)/b7-6+ |
InChI-Schlüssel |
JKDYSKHGCXBPQC-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(CC(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


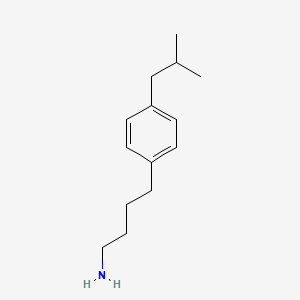
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
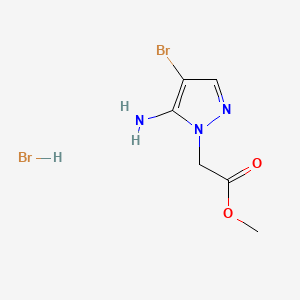
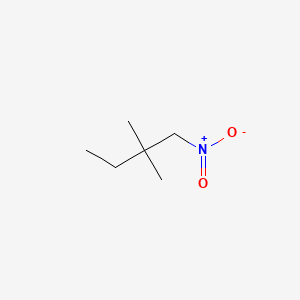
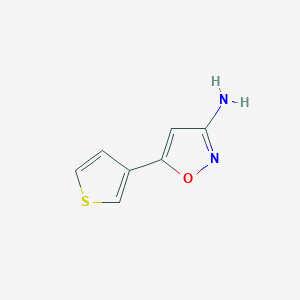
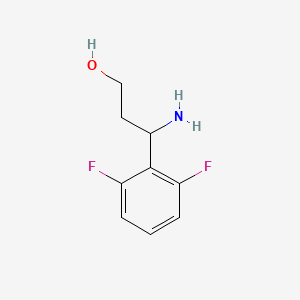
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)

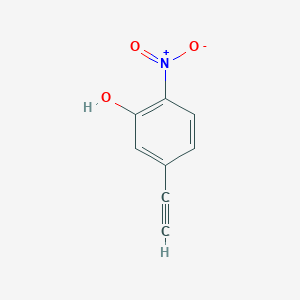


![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
